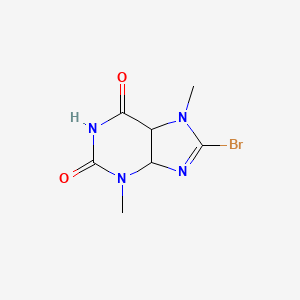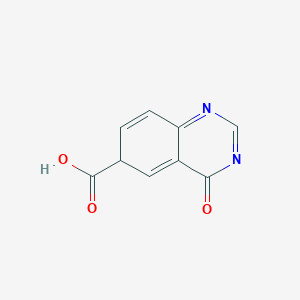
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is a chemical compound with the molecular formula C21H25ClN2This compound is part of the N-heterocyclic carbene (NHC) family, which are known for their ability to form stable complexes with metals, making them valuable in various catalytic applications .
Métodos De Preparación
The synthesis of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) typically involves the reaction of 2,4,6-trimethylaniline with glyoxal to form an intermediate, which is then cyclized to produce the imidazolium ring. The final step involves the addition of hydrochloric acid to form the chloride salt . Industrial production methods often use similar synthetic routes but may involve optimization for higher yields and purity.
Análisis De Reacciones Químicas
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by its metal complexes.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Coordination Chemistry: It forms stable complexes with transition metals, which are used in catalytic processes.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) has a wide range of scientific research applications:
Biology: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) primarily involves its role as a ligand in metal complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.
Comparación Con Compuestos Similares
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is unique due to its bulky mesityl groups, which provide steric protection and enhance the stability of its metal complexes. Similar compounds include:
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
- 1,3-Diisopropylimidazolium tetrafluoroborate
These compounds share similar structural features but differ in their steric and electronic properties, which can influence their reactivity and applications.
Propiedades
Fórmula molecular |
C21H27ClN2 |
|---|---|
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C21H26N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-12H,13H2,1-6H3;1H |
Clave InChI |
DJNXSHDSRQCTOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate](/img/structure/B12360720.png)
![trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12360722.png)


![7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12360734.png)

![1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-](/img/structure/B12360749.png)

![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)
